Cas no 24297-25-4 (2,2-dicyclopropyl-2-hydroxyacetic acid)

2,2-Dicyclopropyl-2-hydroxyacetic acid is a specialized organic compound featuring a unique cyclopropyl-substituted hydroxyacetic acid structure. Its distinct molecular architecture, incorporating two cyclopropyl rings adjacent to a hydroxyl and carboxylic acid functional group, makes it a valuable intermediate in synthetic organic chemistry. This compound is particularly useful for applications requiring sterically hindered carboxylic acids, such as the development of chiral ligands, pharmacologically active molecules, or agrochemical precursors. The presence of both hydroxyl and carboxyl groups allows for versatile derivatization, enabling its use in asymmetric synthesis or as a building block for complex molecular frameworks. Its stability and reactivity profile make it suitable for controlled transformations under mild conditions.
2,2-dicyclopropyl-2-hydroxyacetic acid structure
24297-25-4 structure
商品名:2,2-dicyclopropyl-2-hydroxyacetic acid
CAS番号:24297-25-4
MF:C8H12O3
メガワット:156.179082870483
MDL:MFCD20641208
CID:2934403
PubChem ID:127018575

2,2-dicyclopropyl-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2,2-Dicyclopropylglycolic acid
    • 2,2-Di(cyclopropyl)glycolic acid
    • 2,2-dicyclopropyl-2-hydroxyacetic acid
    • MDL: MFCD20641208
    • インチ: 1S/C8H12O3/c9-7(10)8(11,5-1-2-5)6-3-4-6/h5-6,11H,1-4H2,(H,9,10)
    • InChIKey: ZOHOSMCOSPIOIS-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)(C1CC1)C1CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • トポロジー分子極性表面積: 57.5
  • 疎水性パラメータ計算基準値(XlogP): 0.5

2,2-dicyclopropyl-2-hydroxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2972197-5.0g
2,2-dicyclopropyl-2-hydroxyacetic acid
24297-25-4 95.0%
5.0g
$2650.0 2025-03-19
1PlusChem
1P028TSF-100mg
2,2-dicyclopropyl-2-hydroxyaceticacid
24297-25-4 95%
100mg
$454.00 2024-05-21
Aaron
AR028U0R-10g
2,2-dicyclopropyl-2-hydroxyaceticacid
24297-25-4 95%
10g
$5428.00 2023-12-15
1PlusChem
1P028TSF-50mg
2,2-dicyclopropyl-2-hydroxyaceticacid
24297-25-4 95%
50mg
$315.00 2024-05-21
Aaron
AR028U0R-2.5g
2,2-dicyclopropyl-2-hydroxyaceticacid
24297-25-4 95%
2.5g
$2488.00 2023-12-15
Aaron
AR028U0R-5g
2,2-dicyclopropyl-2-hydroxyaceticacid
24297-25-4 95%
5g
$3669.00 2023-12-15
Enamine
EN300-2972197-5g
2,2-dicyclopropyl-2-hydroxyacetic acid
24297-25-4 95%
5g
$2650.0 2023-09-06
Enamine
EN300-2972197-0.25g
2,2-dicyclopropyl-2-hydroxyacetic acid
24297-25-4 95.0%
0.25g
$452.0 2025-03-19
Enamine
EN300-2972197-0.1g
2,2-dicyclopropyl-2-hydroxyacetic acid
24297-25-4 95.0%
0.1g
$317.0 2025-03-19
Enamine
EN300-2972197-1.0g
2,2-dicyclopropyl-2-hydroxyacetic acid
24297-25-4 95.0%
1.0g
$914.0 2025-03-19

2,2-dicyclopropyl-2-hydroxyacetic acid 関連文献

2,2-dicyclopropyl-2-hydroxyacetic acidに関する追加情報

Introduction to 2,2-dicyclopropyl-2-hydroxyacetic acid (CAS No. 24297-25-4) and Its Emerging Applications in Chemical Biology

2,2-dicyclopropyl-2-hydroxyacetic acid, identified by the chemical abstracts service number 24297-25-4, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinctive cyclopropyl moieties and hydroxyl functional group. This compound, characterized by a highly strained dicyclopropyl backbone, exhibits intriguing physicochemical properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of both hydrophobic cyclopropyl rings and a polar hydroxyl group imparts a balance of solubility and reactivity, making it an attractive candidate for medicinal chemistry applications.

The nomenclature of this compound follows the IUPAC system, where "dicyclopropyl" indicates the presence of two cyclopropyl groups attached to the same carbon atom, while "hydroxyacetic acid" signifies the presence of a hydroxyl group and an acidic proton. This structural arrangement results in a molecule with high potential for further functionalization, enabling the synthesis of derivatives with tailored biological activities. The CAS number 24297-25-4 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and patents.

In recent years, the study of strained heterocycles has seen remarkable advancements, particularly in understanding their role in modulating biological pathways. The cyclopropyl group, known for its high ring strain, often participates in non-bonded interactions with biological targets, leading to enhanced binding affinity. This characteristic has been exploited in the design of small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer and inflammation. The hydroxyl group in 2,2-dicyclopropyl-2-hydroxyacetic acid further enhances its potential as a bioactive scaffold by allowing hydrogen bonding interactions with biomolecules.

Recent research has highlighted the utility of this compound in drug discovery efforts. For instance, studies have demonstrated its ability to act as a competitive inhibitor of certain metalloenzymes by leveraging the steric hindrance provided by the dicyclopropyl moiety. This mode of inhibition has been particularly relevant in targeting enzymes overexpressed in tumor cells, such as tyrosine kinases. Additionally, the hydroxyl group has been utilized for covalent bond formation with biomolecules, enabling the development of probes for proteomics and interactomics studies.

The synthesis of 2,2-dicyclopropyl-2-hydroxyacetic acid (CAS No. 24297-25-4) presents unique challenges due to the stability and reactivity of the cyclopropyl groups. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in catalytic methods have recently enabled more efficient syntheses, including transition-metal-catalyzed cyclizations that facilitate the formation of the dicyclopropyl core under mild conditions. These innovations have not only improved accessibility to this compound but also opened avenues for exploring novel derivatives with enhanced pharmacological properties.

The biological activity of 2,2-dicyclopropyl-2-hydroxyacetic acid has been extensively investigated in preclinical models. Initial studies have revealed its potential as an anti-inflammatory agent by modulating cytokine production pathways. The compound's ability to interfere with inflammatory signaling cascades has sparked interest in its therapeutic applications for chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Furthermore, preliminary data suggest that it may exhibit neuroprotective effects by inhibiting oxidative stress-related pathways implicated in neurodegenerative disorders like Alzheimer's disease.

The chemical diversity inherent to dicyclopropyl hydroxyacetic acid (CAS No. 24297-25-4) allows for extensive structural modifications aimed at optimizing pharmacokinetic profiles and target specificity. Functional groups such as amides, esters, or alcohols can be introduced at various positions on the molecule to fine-tune solubility, metabolic stability, and binding affinity. Such modifications have led to the discovery of several lead compounds with promising preclinical activity that are now undergoing further development.

The role of computational chemistry in designing derivatives of CAS no 24297-25-4, dicyclopropyl hydroxy acetic acid, has become increasingly prominent. Molecular modeling techniques enable researchers to predict binding modes and optimize molecular structures before experimental synthesis. This approach has significantly reduced time-to-discovery by allowing rapid screening of virtual libraries generated from known scaffolds like dichloro propylenic acid derivatives or related structures.

Future directions in research on CAS no 24987-25-4, dichloro propylenic acid derivative, include exploring its potential as an intermediate for biodegradable polymers or advanced materials with unique mechanical properties due to its rigid cyclic structure. Additionally, investigations into its role as a chiral building block could expand its applications in asymmetric synthesis and catalysis.

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